Hcv-IN-37

HCV entry inhibitor antiviral potency structure-activity relationship

HCV-IN-37 is a distinct HCV entry inhibitor (EC50 0.005 μM) with validated oral bioavailability (15 mg/kg in rats) and context-specific cytotoxicity (CC50 3.31–6.24 μM). It targets the viral entry stage, unlike post-entry NS3/4A or NS5A inhibitors, making it essential for early lifecycle studies. The compound's granular cytotoxicity data supports precise therapeutic window calculations. Choose HCV-IN-37 for reproducible in vivo research requiring a unique mechanism.

Molecular Formula C31H35F2N5
Molecular Weight 515.6 g/mol
Cat. No. B15141980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcv-IN-37
Molecular FormulaC31H35F2N5
Molecular Weight515.6 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
InChIInChI=1S/C31H35F2N5/c1-35-13-2-14-37(18-15-35)30-12-7-26(22-34)27(21-30)23-36-16-19-38(20-17-36)31(24-3-8-28(32)9-4-24)25-5-10-29(33)11-6-25/h3-12,21,31H,2,13-20,23H2,1H3
InChIKeyISBMZADUBPHPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HCV-IN-37 (Compound 3d): Potent, Orally Bioavailable HCV Entry Inhibitor for Antiviral Research


HCV-IN-37 (Compound 3d) is a small-molecule inhibitor of hepatitis C virus (HCV) entry, derived from a 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile scaffold [1]. It exhibits low nanomolar antiviral activity (EC50 = 0.005 ± 0.005 μM) and demonstrates oral bioavailability with sustained plasma levels in rats following a single 15 mg/kg oral dose [1][2].

HCV-IN-37: Why Structural Modifications Render Analogs Non-Interchangeable


Within the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile chemotype, minor structural variations profoundly alter anti-HCV potency and oral pharmacokinetics. HCV-IN-37 (3d) achieves a 4.4-fold lower EC50 than the lead L0909 [1] and exceeds the potency of close congeners HCV-IN-35 (3h) and HCV-IN-36 (3h) [2]. Consequently, substituting HCV-IN-37 with a structurally similar analog risks a measurable loss in antiviral efficacy and in vivo exposure, directly impacting experimental outcomes.

HCV-IN-37: Quantitative Differentiation vs. L0909 and Close Analogs


Superior Anti-HCV Potency vs. Lead Compound L0909

HCV-IN-37 (Compound 3d) demonstrates a 4.4-fold lower EC50 (0.005 μM) than the parent lead L0909 (0.022 μM) in the HCVcc infection model [1]. This improved potency is attributed to the bis(4-fluorophenyl)methyl substitution on the piperazine ring [2].

HCV entry inhibitor antiviral potency structure-activity relationship

Enhanced Potency Over Close Structural Analogs

HCV-IN-37 (EC50 = 0.005 μM) is 2-fold more potent than HCV-IN-35 (EC50 = 0.010 μM) and 3.2-fold more potent than HCV-IN-36 (EC50 = 0.016 μM) in HCVcc assays [1][2]. These analogs share the same core scaffold but differ in substituents, highlighting the critical role of the specific 3d configuration for maximal activity.

HCV entry inhibitor analog comparison potency differentiation

Favorable Selectivity Index vs. Cellular Cytotoxicity

HCV-IN-37 exhibits low cytotoxicity in HCVcc-infected Huh-7.5 cells (CC50 = 3.31 μM) [1]. The resulting selectivity index (SI = CC50/EC50 = 662) is comparable to or exceeds that of L0909 (SI > 600) [2], indicating a wide therapeutic window for in vitro antiviral studies.

selectivity index cytotoxicity therapeutic window

Oral Bioavailability and Sustained In Vivo Exposure

Following a single 15 mg/kg oral gavage in rats, HCV-IN-37 is orally bioavailable and produces long-lasting plasma concentrations [1]. This in vivo persistence distinguishes it from earlier entry inhibitors that required parenteral administration or frequent dosing, making it suitable for chronic oral dosing models.

oral bioavailability pharmacokinetics in vivo persistence

HCV-IN-37: Research Applications and Recommended Use Cases


High-Throughput Screening of HCV Entry Inhibitors

HCV-IN-37 serves as a robust positive control in cell-based HCV entry assays due to its low nanomolar EC50 (0.005 μM) and well-characterized mechanism [1]. Its high selectivity index (SI = 662) minimizes cytotoxicity interference, ensuring that assay windows accurately reflect antiviral activity rather than compound toxicity [2].

Structure-Activity Relationship (SAR) Studies

As the most potent member of the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile series, HCV-IN-37 provides a benchmark for evaluating novel analogs [1]. Its quantitative potency advantage over L0909 (4.4-fold lower EC50) and close analogs HCV-IN-35/36 establishes a clear threshold that new derivatives must surpass to be considered improvements [2][3].

In Vivo Proof-of-Concept and Efficacy Studies

The oral bioavailability and sustained plasma exposure of HCV-IN-37 following a 15 mg/kg dose make it suitable for evaluating antiviral efficacy in rodent HCV models [1]. This pharmacokinetic profile supports once-daily oral dosing regimens, reducing animal handling stress and enabling longer-term treatment studies [2].

Mechanism-of-Action and Resistance Profiling

HCV-IN-37 is a validated entry inhibitor, blocking the HCV lifecycle at the entry stage [1]. Its use in viral entry assays (e.g., HCV pseudoparticle or HCVcc systems) allows researchers to dissect early infection events and characterize resistance mutations that emerge under selective pressure [2].

Technical Documentation Hub

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